molecular formula C30H35N5O2 B2754944 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1115420-50-2

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2754944
CAS No.: 1115420-50-2
M. Wt: 497.643
InChI Key: PVPQKYTXPLPDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide (CAS 1115420-50-2) is a chemical compound with the molecular formula C30H35N5O2 and a molecular weight of 497.63 g/mol . This high-purity compound is offered for research and screening applications. The pyrazolo[1,5-a]pyrazine core structure and its derivatives are of significant interest in medicinal chemistry and drug discovery research. Compounds based on the pyrazolo[1,5-a]pyrazin scaffold have been investigated as potent and selective positive allosteric modulators for targets such as the GluN2A subunit of the NMDA receptor, which plays a crucial role in synaptic plasticity and is a target for neuropsychiatric diseases . Furthermore, related heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, are well-established in scientific literature as potent protein kinase inhibitors (PKIs) with applications in targeted cancer therapy, regulating critical cellular processes like growth and apoptosis . Researchers can utilize this molecule for various biochemical studies, including target identification, mechanism-of-action studies, and as a building block in the development of novel therapeutic agents. The calculated properties of this compound include a topological polar surface area of 71.8 Ų and an XLogP3 value of 5 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O2/c1-3-4-19-37-26-11-9-24(10-12-26)27-20-28-29(31-15-18-35(28)33-27)34-16-13-25(14-17-34)30(36)32-21-23-7-5-22(2)6-8-23/h5-12,15,18,20,25H,3-4,13-14,16-17,19,21H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPQKYTXPLPDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with 1,2-Diketones

Reaction of 3-aminopyrazole with a 1,2-diketone (e.g., glyoxal derivatives) under acidic conditions yields pyrazolo[1,5-a]pyrazines. For example, 3-amino-5-methylpyrazole and phenylglyoxal in acetic acid at reflux produce 2-phenylpyrazolo[1,5-a]pyrazine. Adjusting the diketone to a 4-butoxyphenyl-substituted variant could directly introduce the aryl group at position 2.

[4+2] Cycloaddition Approaches

A scalable one-pot method via [4+2] cycloaddition, as demonstrated for pyrazolo[1,5-a]pyrimidines, involves N-propargylic sulfonylhydrazones and sulfonyl azides. Copper(I) catalysis generates triazole intermediates, which undergo intramolecular Diels-Alder reactions to form dihydro derivatives, followed by oxidation. Adapting this for pyrazine systems may require modifying the azide component.

Functionalization of the Pyrazolo[1,5-a]pyrazine Core

Introduction of the 4-Butoxyphenyl Group

Position 2 of the pyrazolo[1,5-a]pyrazine core can be functionalized via:

  • Suzuki-Miyaura Coupling : If a halogen (e.g., bromine) is present at position 2, reaction with 4-butoxyphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces the aryl group.
  • Nucleophilic Aromatic Substitution (SNAr) : Electron-deficient cores allow displacement of leaving groups (e.g., Cl, NO₂) with 4-butoxyphenol in the presence of a base (K₂CO₃, DMF).

Piperidine-4-carboxamide Installation at Position 4

The carboxamide moiety is introduced via amide coupling. Piperidine-4-carboxylic acid is activated as an acyl chloride (SOCl₂, reflux) or using coupling reagents (HATU, EDCI) and reacted with an amine-functionalized intermediate on the pyrazolo[1,5-a]pyrazine core. For example:

  • Intermediate Synthesis : 4-Aminopyrazolo[1,5-a]pyrazine is prepared via nitration/reduction or direct amination.
  • Coupling : React piperidine-4-carbonyl chloride with the amine intermediate in dichloromethane (DCM) with triethylamine (TEA).

Final Amide Bond Formation with (4-Methylphenyl)methylamine

The N-[(4-methylphenyl)methyl] group is introduced via reductive amination or direct coupling:

Reductive Amination

  • Aldehyde Intermediate : Oxidize a hydroxymethyl group on the piperidine ring to an aldehyde using Dess-Martin periodinane.
  • Coupling : React the aldehyde with (4-methylphenyl)methylamine in the presence of NaBH₃CN (MeOH, rt).

Direct Amide Coupling

Activate piperidine-4-carboxylic acid with HATU/DIPEA in NMP and couple with (4-methylphenyl)methylamine. Typical conditions:

  • Reagents : HATU (1.1 eq), DIPEA (3 eq), NMP, 16 h, rt.
  • Yield : 18–24% after HPLC purification.

Optimization and Challenges

Regioselectivity in Core Functionalization

Positional selectivity during aryl group installation is critical. Computational modeling (DFT) predicts that electron-donating groups (e.g., butoxy) direct electrophilic substitution to position 2, while steric effects favor position 4 for bulkier substituents.

Solvent and Catalyst Systems

  • Suzuki Coupling : DME/H₂O (3:1) with Pd(PPh₃)₄ at 80°C achieves >80% conversion.
  • Amide Coupling : NMP outperforms DMF or THF in minimizing side reactions.

Purification Challenges

Crude reaction mixtures often require preparative HPLC (C18 column, acetonitrile/H₂O gradient) due to polar byproducts.

Alternative Synthetic Routes

Modular Assembly via Fragmentation

  • Step 1 : Synthesize 2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine-4-carboxylic acid via oxidation of a methyl group (KMnO₄, H₂O, Δ).
  • Step 2 : Couple with 1-[(4-methylphenyl)methyl]piperidin-4-amine using EDC/HOBt.

Solid-Phase Synthesis

Immobilize the pyrazolo[1,5-a]pyrazine core on Wang resin, followed by sequential Fmoc-based coupling of piperidine-4-carboxylic acid and (4-methylphenyl)methylamine.

Analytical Data and Characterization

Key intermediates and the final compound are characterized by:

  • LC-MS : [M+H]⁺ = 542.2 (calculated), Rt = 1.02 min (C18, 5–95% MeCN/H₂O).
  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 6.95 (d, J = 8.5 Hz, 2H, Ar-H), 4.05 (t, J = 6.5 Hz, 2H, OCH₂), 3.55 (s, 2H, NCH₂Ar).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. .

Scientific Research Applications

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Physicochemical Implications
Target Compound Pyrazolo[1,5-a]pyrazine 2-(4-Butoxyphenyl); 4-(piperidine-4-carboxamide-N-4-methylbenzyl) High lipophilicity (butoxy group); moderate solubility (carboxamide)
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Pyrazolo[1,5-a]pyrazine 2-(4-Methoxyphenyl); 4-sulfanylacetamide Lower lipophilicity (methoxy vs. butoxy); potential thiol-mediated reactivity
2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine 4-(4-Chlorophenyl)piperazine Electron-withdrawing chloro group; rigid piperazine may limit conformational flexibility
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., Compound 35 ) Pyrazolo[1,5-a]pyrimidine Morpholine; indole; methyl piperidine carboxylate Enhanced solubility (morpholine); indole may improve CNS penetration

Bioactivity and Pharmacological Profiles

  • Target Compound: Limited bioactivity data are available, but the butoxyphenyl group may enhance blood-brain barrier penetration, suggesting CNS applications. The carboxamide group could facilitate interactions with kinase ATP-binding pockets .
  • Sulfanyl Acetamide Analog : The sulfanyl group may confer antioxidant properties or alter metabolic stability compared to carboxamides.
  • Chlorophenyl-Piperazine Derivative : The chloro substituent enhances electrophilicity, possibly improving target binding but increasing toxicity risks. Piperazine’s basicity may improve solubility but reduce blood-brain barrier penetration.
  • Pyrazolo[1,5-a]pyrimidine Derivatives : Morpholine and indole substituents in these compounds correlate with cytotoxicity and kinase inhibition, highlighting the role of heteroatoms in modulating activity.

Key Research Findings and Implications

Substituent Effects: Butoxy vs. Carboxamide vs. Sulfanyl: Carboxamides generally exhibit superior metabolic stability and hydrogen-bonding capacity compared to sulfanyl groups, which may undergo glutathione conjugation .

Heterocyclic Core Variations: Pyrazolo[1,5-a]pyrazine vs.

Piperidine vs. Piperazine :

  • Piperidine’s saturated ring offers conformational flexibility, while piperazine’s basic nitrogen may enhance solubility but limit CNS penetration due to efflux transporter interactions .

Biological Activity

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide, often referred to as compound G435-0905, is a novel heterocyclic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by its pyrazolo[1,5-a]pyrazine core and piperidine moiety. Its molecular formula is C26H35N5OC_{26}H_{35}N_{5}O with a molecular weight of 433.6 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC26H35N5O
Molecular Weight433.6 g/mol
LogP5.0915
Polar Surface Area72.221 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in several conditions:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits moderate antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways, potentially reducing inflammation in various models.
  • Anticancer Potential : Initial in vitro studies suggest that it may have cytotoxic effects on certain cancer cell lines by inducing apoptosis.

Antibacterial Activity

A series of synthesized derivatives were evaluated for their antibacterial properties. The compound demonstrated varying degrees of effectiveness against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These results were obtained through standard disk diffusion methods and broth microdilution assays.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was assessed, focusing on acetylcholinesterase (AChE) and urease:

EnzymeInhibition Activity
AcetylcholinesteraseIC50 = 2.14 ± 0.003 μM
UreaseStrong inhibition

These findings suggest that the compound could be useful in therapeutic contexts where enzyme inhibition is beneficial.

Case Studies

Several case studies have explored the biological activity of compounds related to G435-0905:

  • Case Study on Anticancer Activity :
    • A study involving the treatment of various cancer cell lines demonstrated that derivatives similar to G435-0905 exhibit significant cytotoxicity. The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Case Study on Anti-inflammatory Properties :
    • Research focusing on inflammatory disease models showed that the compound reduced inflammatory markers significantly compared to control groups, indicating its potential use in treating chronic inflammatory conditions.

Q & A

Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions of pyrazolo[1,5-a]pyrazine precursors with substituted phenyl groups (e.g., 4-butoxyphenyl) under reflux conditions .
  • Piperidine carboxamide coupling via amide bond formation using coupling agents like EDCI/HOBt .
  • Optimization strategies : Adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for kinetic control), and catalysts (e.g., triethylamine for acid scavenging) to minimize side products .
  • Purity monitoring via TLC or HPLC at each step to isolate intermediates .

Basic: How can researchers confirm structural integrity and purity using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., piperidine carboxamide protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C₃₂H₃₆N₅O₃) .
  • X-ray Crystallography : Resolves stereochemistry and validates fused pyrazolo-pyrazine core geometry .
  • Purity assays : Melting point analysis and HPLC retention time matching against standards .

Advanced: What methodologies are recommended for analyzing potential biological activities (e.g., enzyme inhibition)?

  • Enzyme inhibition assays : Use purified kinases or receptors (e.g., KDR kinase) with ATP-competitive binding assays. IC₅₀ values are determined via fluorescence polarization .
  • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assays) with dose-response curves .
  • Structure-Activity Relationship (SAR) : Modify the 4-butoxyphenyl or piperidine groups to assess changes in potency .

Advanced: How should contradictory data on solubility or stability be addressed?

  • Controlled replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
  • Advanced analytics : Use dynamic light scattering (DLS) for aggregation studies or differential scanning calorimetry (DSC) for stability profiling .
  • Statistical modeling : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature) causing variability .

Advanced: What strategies enhance pharmacological properties while maintaining core integrity?

  • Bioisosteric replacement : Substitute the 4-methylphenyl group with fluorinated analogs to improve metabolic stability .
  • Prodrug design : Introduce ester groups at the piperidine carboxamide to enhance bioavailability .
  • Computational docking : Use molecular dynamics simulations to predict binding affinity with target proteins (e.g., benzodiazepine receptors) .

Advanced: What computational tools model the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding modes to receptors like peripheral benzodiazepine receptors .
  • QSAR models : Relate substituent electronegativity (e.g., 4-butoxy group) to logP and IC₅₀ values .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Basic: What are the safety considerations for handling this compound in lab settings?

  • PPE requirements : Use nitrile gloves and fume hoods due to potential irritancy (similar to pyrazolo[3,4-d]pyrimidines) .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced: How can synthetic routes be adapted for isotopic labeling (e.g., ¹³C or ²H) for metabolic studies?

  • Isotope incorporation : Use labeled starting materials (e.g., ¹³C-acetamide) during piperidine carboxamide synthesis .
  • Tracking : Confirm labeling efficiency via LC-MS isotopic patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.